molecular formula C16H17FN2O B4676278 2-fluoro-N-{2-[methyl(phenyl)amino]ethyl}benzamide

2-fluoro-N-{2-[methyl(phenyl)amino]ethyl}benzamide

Cat. No. B4676278
M. Wt: 272.32 g/mol
InChI Key: ZADVRVSZKJYTKN-UHFFFAOYSA-N
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Description

2-fluoro-N-{2-[methyl(phenyl)amino]ethyl}benzamide is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.

Mechanism of Action

2-fluoro-N-{2-[methyl(phenyl)amino]ethyl}benzamide inhibits CK2 by binding to the ATP-binding site of the kinase. This binding prevents the transfer of phosphate groups to the substrate, thereby blocking the kinase activity. The inhibition of CK2 by this compound has been shown to induce apoptosis in cancer cells and reduce inflammation in animal models.
Biochemical and Physiological Effects:
The inhibition of CK2 by this compound has been shown to have several biochemical and physiological effects. It induces apoptosis in cancer cells by activating the intrinsic pathway of apoptosis. It also reduces inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 2-fluoro-N-{2-[methyl(phenyl)amino]ethyl}benzamide in lab experiments are its high potency and selectivity against CK2. It is also relatively easy to synthesize and can be used on a large scale. However, its limitations include its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy. Additionally, its inhibitory activity against other kinases may limit its specificity in certain experimental settings.

Future Directions

The future directions for the research on 2-fluoro-N-{2-[methyl(phenyl)amino]ethyl}benzamide include the development of more potent and selective inhibitors of CK2. This will require a better understanding of the structure-activity relationship of the compound and its interaction with the kinase. Additionally, the therapeutic potential of this compound in various diseases, including cancer, neurodegenerative disorders, and inflammation, needs to be explored further in preclinical and clinical studies. Finally, the development of novel drug delivery systems to improve the bioavailability and efficacy of this compound is also an important area of future research.
Conclusion:
In conclusion, this compound is a potent inhibitor of the protein kinase CK2, which has emerged as a promising therapeutic target for various diseases. The synthesis method of the compound is relatively simple, and it has been extensively studied for its inhibitory activity against CK2. The inhibition of CK2 by this compound has several biochemical and physiological effects, including inducing apoptosis in cancer cells and reducing inflammation in animal models. The compound has advantages and limitations for lab experiments, and future research should focus on developing more potent and selective inhibitors of CK2, exploring its therapeutic potential in various diseases, and improving its bioavailability and efficacy through novel drug delivery systems.

Scientific Research Applications

2-fluoro-N-{2-[methyl(phenyl)amino]ethyl}benzamide has been extensively studied for its inhibitory activity against CK2. CK2 is a serine/threonine protein kinase that is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Aberrant CK2 activity has been linked to several diseases, including cancer, neurodegenerative disorders, and inflammation. Therefore, the inhibition of CK2 has emerged as a promising therapeutic strategy for these diseases.

properties

IUPAC Name

2-fluoro-N-[2-(N-methylanilino)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O/c1-19(13-7-3-2-4-8-13)12-11-18-16(20)14-9-5-6-10-15(14)17/h2-10H,11-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZADVRVSZKJYTKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCNC(=O)C1=CC=CC=C1F)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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